Cas no 1863486-12-7 (3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride)

3,4-Dihydro-2H-1-benzopyran-3-sulfonyl chloride is a versatile intermediate in organic synthesis, particularly valued for its reactivity as a sulfonylation reagent. The benzopyran scaffold provides a stable yet modifiable framework, while the sulfonyl chloride moiety enables efficient derivatization for constructing sulfonamides, sulfonate esters, and other sulfur-containing compounds. This compound is useful in pharmaceutical and agrochemical research, where its structural features facilitate the development of bioactive molecules. Its well-defined reactivity profile and compatibility with various reaction conditions make it a practical choice for synthetic applications. Proper handling is required due to its moisture sensitivity and potential lachrymatory properties.
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride structure
1863486-12-7 structure
商品名:3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride
CAS番号:1863486-12-7
MF:C9H9ClO3S
メガワット:232.683960676193
CID:5221076
PubChem ID:130657910

3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzopyran-3-sulfonyl chloride, 3,4-dihydro-
    • 3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride
    • インチ: 1S/C9H9ClO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2
    • InChIKey: JFGSAXDGDKMXJM-UHFFFAOYSA-N
    • ほほえんだ: C1OC2=CC=CC=C2CC1S(Cl)(=O)=O

3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-170024-5.0g
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride
1863486-12-7
5g
$3520.0 2023-05-26
Enamine
EN300-170024-0.1g
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride
1863486-12-7
0.1g
$867.0 2023-09-20
Enamine
EN300-170024-0.05g
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride
1863486-12-7
0.05g
$827.0 2023-09-20
Enamine
EN300-170024-10g
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride
1863486-12-7
10g
$4236.0 2023-09-20
Enamine
EN300-170024-0.25g
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride
1863486-12-7
0.25g
$906.0 2023-09-20
Enamine
EN300-170024-2.5g
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride
1863486-12-7
2.5g
$1931.0 2023-09-20
Enamine
EN300-170024-10.0g
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride
1863486-12-7
10g
$5221.0 2023-05-26
Enamine
EN300-170024-5g
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride
1863486-12-7
5g
$2858.0 2023-09-20
Enamine
EN300-170024-1g
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride
1863486-12-7
1g
$986.0 2023-09-20
Enamine
EN300-170024-0.5g
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride
1863486-12-7
0.5g
$946.0 2023-09-20

3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride 関連文献

3,4-dihydro-2H-1-benzopyran-3-sulfonyl chlorideに関する追加情報

3,4-Dihydro-2H-1-Benzopyran-3-Sulfonyl Chloride: A Comprehensive Overview

3,4-Dihydro-2H-1-benzopyran-3-sulfonyl chloride, also known by its CAS number 1863486-12-7, is a chemical compound that has garnered significant attention in the fields of organic synthesis and material science. This compound is a derivative of benzopyran, a heterocyclic aromatic compound, and its sulfonyl chloride functional group makes it highly reactive and versatile in various chemical reactions. The molecule's structure combines the aromatic stability of benzene with the reactivity of the sulfonyl chloride group, rendering it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.

The benzopyran skeleton is a fused bicyclic system consisting of a benzene ring and a pyran ring. In the case of 3,4-dihydro-2H-1-benzopyran, the pyran ring is partially hydrogenated, resulting in a dihydro structure. This partial saturation introduces unique electronic properties to the molecule, which are further modulated by the sulfonyl chloride group at the 3-position. The sulfonyl chloride group is a strong electron-withdrawing group, which not only enhances the electrophilic character of the molecule but also facilitates nucleophilic substitutions, making it an excellent substrate for various coupling reactions.

Recent studies have highlighted the potential of 3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride in the development of advanced materials. For instance, researchers have explored its use as a building block for constructing functional polymers with tailored electronic and optical properties. The compound's ability to undergo nucleophilic aromatic substitution has been leveraged to synthesize novel polymeric materials with applications in optoelectronics and sensors.

In addition to its role in polymer synthesis, 3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride has shown promise in medicinal chemistry. The sulfonyl chloride group can be converted into sulfonamides, which are common motifs in drug molecules due to their stability and bioavailability. By modifying the benzopyran core with various substituents, chemists can design molecules with specific pharmacological activities. Recent research has focused on its potential as a scaffold for anti-inflammatory and anticancer agents.

The synthesis of 3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the oxidation of dihydrobenzopyrans followed by sulfonation and subsequent conversion to the sulfonyl chloride form. The development of efficient and scalable synthetic routes remains an active area of research to meet the growing demand for this compound.

In terms of physical properties, 3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride is a crystalline solid with a melting point around 95°C. It is sparingly soluble in common organic solvents but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its chemical stability makes it suitable for storage under standard laboratory conditions when protected from moisture and light.

The application of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the sulfonyl chloride group significantly alters the electron distribution across the benzopyran framework, enhancing its reactivity towards nucleophiles. These findings have been instrumental in guiding experimental designs for new synthetic pathways and reaction optimizations.

In conclusion, 3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride, CAS number 1863486-127, stands as a versatile building block with diverse applications across multiple disciplines. Its unique combination of aromatic stability and reactive functional groups positions it as an essential intermediate in modern chemical synthesis. As research continues to uncover new possibilities for this compound, its role in advancing materials science and medicinal chemistry is expected to grow significantly.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量